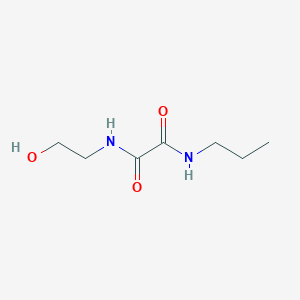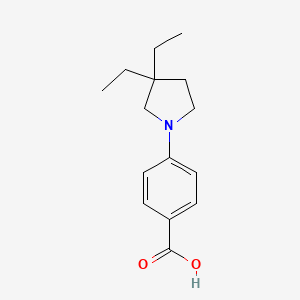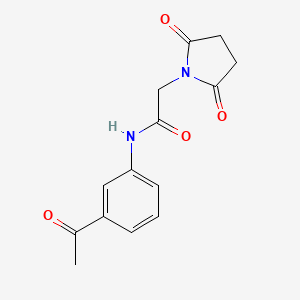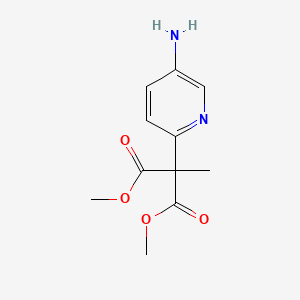![molecular formula C9H11N3O2 B2743760 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one CAS No. 2168994-24-7](/img/structure/B2743760.png)
5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one” are not found, pyrrolidin-2-ones can be synthesized from various cyclic or acyclic precursors . For instance, 1,5-substituted pyrrolidin-2-ones can be synthesized from donor–acceptor cyclopropanes and primary amines .Molecular Structure Analysis
The pyrrolidin-2-one moiety is a five-membered lactam present in both natural and synthetic compounds . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Medicinal Chemistry
Research into the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical applications, has shown the importance of using hybrid catalysts. These scaffolds are utilized for developing bioavailable and synthetic applications. The application of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underscores the versatility of related compounds in synthesizing medically significant molecules (Parmar, Vala, & Patel, 2023).
Anticancer and CNS Agents
Compounds structurally related to pyrazolo[1,5-a]pyrimidine have been explored for their broad range of medicinal properties, including anticancer and central nervous system (CNS) agent applications. These findings highlight the potential of structurally similar compounds, like 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one, in drug development for various disease targets (Cherukupalli et al., 2017).
Kinase Inhibition
Pyrazolo[3,4-b]pyridine derivatives, akin to the pyrazine moiety in 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one, have demonstrated versatility as kinase inhibitors, highlighting their potential in the design of drugs targeting a wide range of kinase-related diseases. This further exemplifies the compound's relevance in therapeutic applications (Wenglowsky, 2013).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a component of 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one, is widely used in medicinal chemistry due to its significant contributions to the stereochemistry and three-dimensional structure of molecules, affecting their biological activity. This underscores the importance of pyrrolidine and its derivatives in the development of biologically active compounds (Li Petri et al., 2021).
Antioxidant and Mitochondrial Protective Effects
Studies on metabolites of oltipraz, which share structural similarities with 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one, have demonstrated potential in mitochondrial protection and antioxidant activity. This highlights the compound's possible role in chemopreventive and therapeutic applications (Choi et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(pyrazin-2-yloxymethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-8-2-1-7(12-8)6-14-9-5-10-3-4-11-9/h3-5,7H,1-2,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHSHISGEQZJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate](/img/structure/B2743677.png)


![3-Ethoxy-6-methoxybenzo[D]isoxazole](/img/structure/B2743680.png)

![methyl 7-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2743682.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2743683.png)

![7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid](/img/structure/B2743686.png)

![2-hydroxy-N-isobutyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2743689.png)

![Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2743691.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2743695.png)